

Application Notes: The CENTA Protocol for β -Lactamase Kinetic Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Centa

Cat. No.: B3026497

[Get Quote](#)

Introduction

The **CENTA** protocol utilizes **CENTA**, a chromogenic cephalosporin, as a substrate for the kinetic analysis of β -lactamase enzymes.^{[1][2][3]} β -lactamases are a primary mechanism of bacterial resistance to β -lactam antibiotics. Understanding their enzymatic activity is crucial for the development of new antibiotics and β -lactamase inhibitors. The **CENTA** assay provides a direct, spectrophotometric method for measuring the rate of β -lactamase-catalyzed hydrolysis.

Principle of the Assay

The core of the protocol lies in the enzymatic hydrolysis of the β -lactam ring within the **CENTA** molecule by a β -lactamase. This cleavage event induces a structural rearrangement in the molecule, resulting in a distinct color change from light yellow to chrome yellow.^{[4][5]} This change in color is accompanied by an increase in absorbance at 405 nm, which can be monitored over time using a spectrophotometer. The rate of this absorbance change is directly proportional to the β -lactamase activity, allowing for the determination of key kinetic parameters.^{[1][4]}

Advantages of the **CENTA** Protocol

- **Aqueous Solubility:** Unlike other chromogenic substrates like nitrocefin, which require organic solvents for stock solutions, **CENTA** is highly soluble in aqueous buffers.^{[1][6]} This simplifies assay preparation and avoids potential solvent-induced artifacts.

- Convenience: The protocol is straightforward and can be readily adapted for high-throughput screening (HTS) of potential β -lactamase inhibitors.[1][7]
- Broad Utility: **CENTA** is a substrate for a wide variety of β -lactamases across different classes, making it a versatile tool for antibiotic resistance research.[1][8]

Limitations

While effective for in-vitro kinetic studies, **CENTA** is generally not suitable for the direct detection of β -lactamase-producing bacterial colonies on agar plates.[1][2][3]

Data Presentation

Quantitative data derived from kinetic studies using the **CENTA** protocol are summarized below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of **CENTA**

Parameter	Value	Reference
Appearance	Light yellow powder	[5]
Hydrolyzed Product Color	Chrome yellow	[4][5]
Wavelength (Intact)	~340-346 nm	[1][5]
Wavelength (Hydrolyzed)	~405 nm	[1][4][5]
Molar Extinction Coefficient ($\Delta\epsilon$) at 405 nm	+6,400 M ⁻¹ cm ⁻¹	[1]
Solubility	Highly soluble in aqueous buffers	[1][6]

Table 2: Kinetic Parameters of Representative β -Lactamases with **CENTA** Substrate

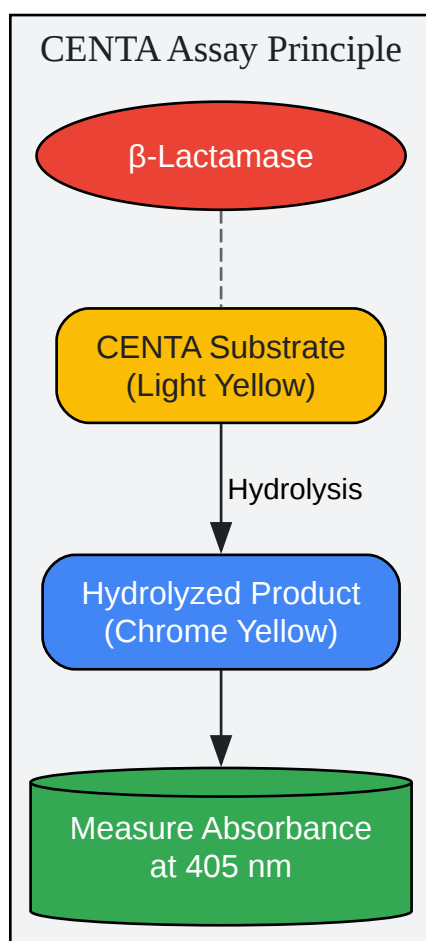
Enzyme Class	Enzyme	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Class A	TEM-1	55	600	1.1 x 10 ⁷
SHV-1	4	25	6.2 x 10 ⁶	NH
Sme-1	110	1,000	9.1 x 10 ⁶	
Class B	BclI	6,000	NH	
IMP-1	400	200	5.0 x 10 ⁵	NH
CfiA	40	7	1.7 x 10 ⁵	
VIM-1	14	4.5	3.2 x 10 ⁵	
Class C	E. cloacae 908R	200	3,000	1.5 x 10 ⁷
P. aeruginosa	1,000	1,500	1.5 x 10 ⁶	7.1 x 10 ⁷
Class D	OXA-10	14	1,000	
OXA-2	4.8	95	2.0 x 10 ⁷	

Data adapted from Bebrone et al. (2001). NH: Not Hyperbolic.[\[1\]](#)[\[8\]](#)

Experimental Protocols & Visualizations

Principle of the CENTA Assay

The fundamental process involves the enzymatic cleavage of **CENTA**, leading to a detectable colorimetric signal.



[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of **CENTA** by β -lactamase produces a colored product.

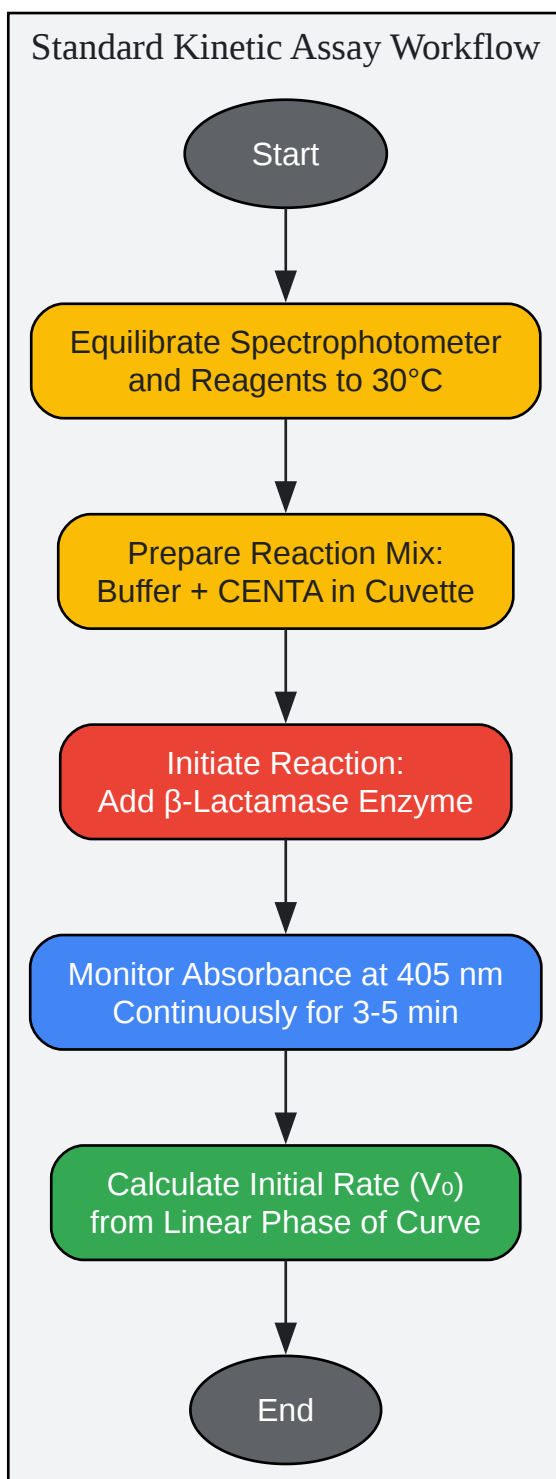
Protocol 1: Preparation of Reagents

- Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.0. For metallo- β -lactamases (Class B), supplement the buffer with 100 μ M ZnSO₄.^[1] Store at 4°C.
- **CENTA** Stock Solution: Due to its high aqueous solubility, **CENTA** can be dissolved directly in the assay buffer.^[1]
 - Weigh the required amount of **CENTA** powder.
 - Dissolve in assay buffer to create a concentrated stock solution (e.g., 10 mM).

- Protect the solution from light and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Enzyme Solution: Prepare a stock solution of purified β -lactamase in assay buffer. The final concentration used in the assay will depend on the enzyme's specific activity. Store as recommended for the specific enzyme, typically at -80°C.

Protocol 2: Standard β -Lactamase Kinetic Assay

This protocol details the measurement of β -lactamase activity at a single substrate concentration.



[Click to download full resolution via product page](#)

Caption: Workflow for measuring β-lactamase activity using the **CENTA** protocol.

Methodology:

- Set a spectrophotometer to read absorbance at 405 nm and equilibrate the measurement chamber to 30°C.[1]
- In a quartz cuvette, prepare the reaction mixture by adding the assay buffer and the desired concentration of **CENTA** (e.g., 100 μM). The total volume is typically 500 μL or 1 mL.
- Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
- To initiate the reaction, add a small volume of the β -lactamase enzyme solution and mix quickly but gently.
- Immediately begin recording the absorbance at 405 nm continuously for a set period (e.g., 3-5 minutes).
- The initial reaction velocity (V_0) is determined from the slope of the linear portion of the absorbance vs. time plot.
- Convert the rate from absorbance units/min to M/s using the Beer-Lambert law ($V_0 = \text{slope} / \Delta\epsilon$), where $\Delta\epsilon$ is 6,400 $\text{M}^{-1}\text{cm}^{-1}$ and the path length is typically 1 cm.[1]

Protocol 3: Determination of K_m and k_{cat}

This protocol is an extension of the standard assay, designed to determine the Michaelis-Menten kinetic parameters.

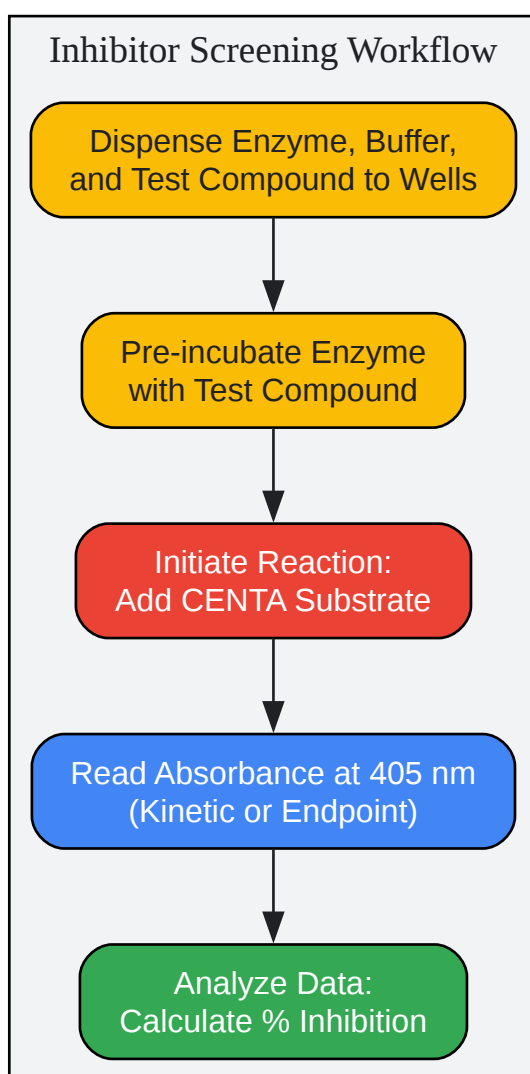
Methodology:

- Perform the standard kinetic assay (Protocol 2) using a range of **CENTA** concentrations, typically spanning from $0.1 \times K_m$ to $10 \times K_m$.
- For each **CENTA** concentration, calculate the initial reaction velocity (V_0).
- Plot the initial velocities (V_0) against the corresponding **CENTA** concentrations ($[S]$).
- Fit the resulting data to the Michaelis-Menten equation ($V_0 = (V_{max} * [S]) / (K_m + [S])$) using non-linear regression software to determine the values for K_m and V_{max} .[1]

- Calculate the catalytic constant, k_{cat} , using the equation: $k_{cat} = V_{max} / [E]$, where $[E]$ is the total enzyme concentration in the assay.

Protocol 4: High-Throughput Screening (HTS) for Inhibitors

The **CENTA** protocol is well-suited for identifying and characterizing β -lactamase inhibitors in a multi-well plate format.



[Click to download full resolution via product page](#)

Caption: General workflow for screening β -lactamase inhibitors using **CENTA**.

Methodology:

- In a 96- or 384-well plate, add the assay buffer, β -lactamase enzyme, and the test compound (or vehicle control).
- Allow the enzyme and test compound to pre-incubate for a defined period (e.g., 15-30 minutes) at the assay temperature.
- Initiate the reaction by adding a concentrated solution of **CENTA** to all wells simultaneously using a multi-channel pipette or automated dispenser.
- Immediately place the plate in a microplate reader and monitor the change in absorbance at 405 nm over time (kinetic read) or after a fixed incubation period (endpoint read).
- Calculate the percent inhibition for each compound relative to the vehicle control. Promising hits can be further characterized by determining their IC₅₀ values and mechanism of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CENTA as a Chromogenic Substrate for Studying β -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENTA as a chromogenic substrate for studying beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro evaluation of CENTA, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: The CENTA Protocol for β -Lactamase Kinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026497#centa-protocol-for-kinetic-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com